![molecular formula C8H7Cl2NOS B1478065 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride CAS No. 1803585-29-6](/img/structure/B1478065.png)
2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride
Overview
Description
2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride (CM-BTZ-HCl) is a synthetic compound of the benzothiazole family. It is a white, crystalline solid with a melting point of 114-115°C. CM-BTZ-HCl has a variety of applications in scientific research and is used in laboratory experiments as a reagent, catalyst, or inhibitor.
Scientific Research Applications
Structural and Spectral Analysis
The molecular structure of 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride and related compounds has been a subject of extensive study. Ghani and Mansour (2012) conducted a comprehensive structural analysis of 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography, various spectroscopy methods, and DFT calculations, revealing its intricate molecular configuration and spectral characteristics (Ghani & Mansour, 2012).
Corrosion Inhibition
Benzothiazole derivatives, including structures similar to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been studied for their corrosion-inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives and demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study emphasized the compounds' ability to adsorb onto metal surfaces, providing significant protection against corrosion (Hu et al., 2016).
Antibacterial and Antitumor Activities
Derivatives of benzothiazoles, including those structurally related to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been synthesized and evaluated for their biological activities. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole and assessed their cytostatic activities against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Racané et al., 2006).
Optoelectronic Properties
Benzothiazole derivatives, including those structurally related to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been explored for their optoelectronic properties. Costa et al. (2006) synthesized a series of nonlinear optical chromophores containing a substituted benzothiazole ring, investigating their solvatochromic behavior and thermal stability. The study highlighted the promising potential of these compounds for applications in optoelectronic devices (Costa et al., 2006).
properties
IUPAC Name |
2-(chloromethyl)-1,3-benzothiazol-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS.ClH/c9-4-8-10-6-2-1-5(11)3-7(6)12-8;/h1-3,11H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDDBSLULFXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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